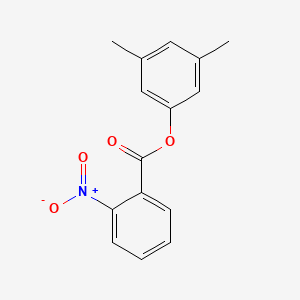![molecular formula C19H20N2O4 B5853745 4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)
4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid, commonly known as MAPbA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
MAPbA is believed to exert its anti-cancer effects through the inhibition of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting these enzymes, MAPbA can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, MAPbA has also been shown to have antioxidant effects, as well as the ability to regulate lipid metabolism. It has also been investigated for its potential to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MAPbA is its relatively low toxicity, which makes it a promising candidate for further research and development. However, its limited solubility in aqueous solutions can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on MAPbA. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further investigation is needed to fully understand its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods for MAPbA could help to facilitate further research on this promising compound.
In conclusion, MAPbA is a chemical compound that has shown promise in various scientific research applications, including cancer treatment and anti-inflammatory therapy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively, and there are several potential future directions for research on this compound.
Méthodes De Synthèse
MAPbA can be synthesized through a multistep process involving the reaction of 3-methyl-4-aminobenzoic acid with phenylacetyl chloride, followed by the addition of 4-aminobutanoyl chloride. The resulting intermediate is then reacted with acetic anhydride and hydrochloric acid to yield MAPbA.
Applications De Recherche Scientifique
MAPbA has been studied extensively for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its anti-inflammatory properties, as well as its ability to modulate the immune system.
Propriétés
IUPAC Name |
4-[3-methyl-4-[(2-phenylacetyl)amino]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-11-15(20-17(22)9-10-19(24)25)7-8-16(13)21-18(23)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,20,22)(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVACOBPBPBPIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC(=O)O)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-Methyl-4-[(2-phenylacetyl)amino]anilino]-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)

![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)
![2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5853698.png)

![N-(4-ethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5853712.png)


![N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5853726.png)



![3-[1-(5-chloro-2-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5853767.png)